
1,4-Diiodo-2,5-dimethylbenzene
Overview
Description
1,4-Diiodo-2,5-dimethylbenzene is an organic compound with the molecular formula C₈H₈I₂ It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two methyl groups are substituted at the 2 and 5 positions
Mechanism of Action
Target of Action
It is known that the compound has significant interactions involving halogen atoms .
Mode of Action
The mode of action of 1,4-Diiodo-2,5-dimethylbenzene involves non-covalent interactions in a solid state . The structure of the compound is determined by the presence of both π-stacking and the interaction between σ-holes of iodine atoms and the π-system of the neighboring molecules .
Biochemical Pathways
The compound’s significant role in the formation of crystal packing structures suggests it may influence physical and chemical properties in various contexts .
Result of Action
Its significant role in the formation of crystal packing structures suggests it may influence physical and chemical properties in various contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of the compound was carried out in air .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dimethylbenzene can be synthesized through the iodination of 2,5-dimethylbenzene (p-xylene). The process involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under controlled conditions to ensure the selective substitution of iodine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the iodine atoms.
Oxidation: Products include carboxylic acids or aldehydes.
Coupling: Biaryl compounds are formed through the coupling of this compound with arylboronic acids.
Scientific Research Applications
1,4-Diiodo-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-dimethylbenzene
- 1,4-Dichloro-2,5-dimethylbenzene
- 1,4-Difluoro-2,5-dimethylbenzene
Comparison
1,4-Diiodo-2,5-dimethylbenzene is unique due to the presence of iodine atoms, which have higher polarizability compared to bromine, chlorine, and fluorine. This results in stronger halogen bonding interactions and different reactivity patterns. The compound’s ability to participate in specific reactions, such as the Suzuki-Miyaura coupling, is also influenced by the nature of the iodine atoms.
Properties
IUPAC Name |
1,4-diiodo-2,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYYUEQVECTILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371179 | |
| Record name | 1,4-diiodo-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-08-9 | |
| Record name | 1,4-diiodo-2,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diiodo-2,5-dimethylbenzene1124-08-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What insights does the research provide about the structure of 1,4-Diiodo-2,5-dimethylbenzene?
A1: While the abstract doesn't explicitly detail the structure of this compound, it highlights the study's focus on the "structure and features of non-covalent interactions in a solid state" for di- and tetraiodoxylenes []. This suggests the research likely investigates how molecules of this compound arrange themselves in a solid form and the forces holding them together. These forces, such as halogen bonding or pi-stacking interactions, can significantly influence the compound's physical properties and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


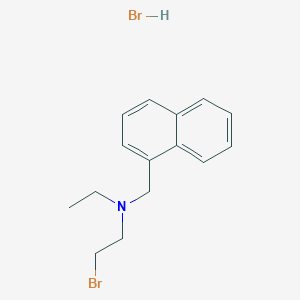

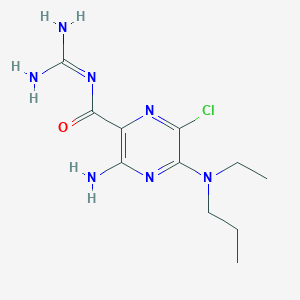
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)

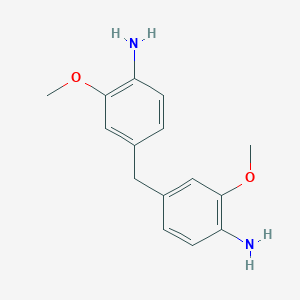
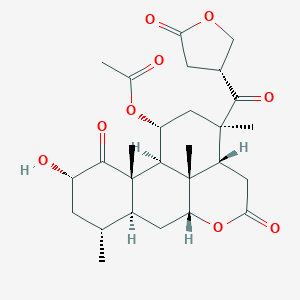
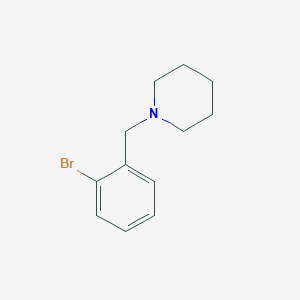
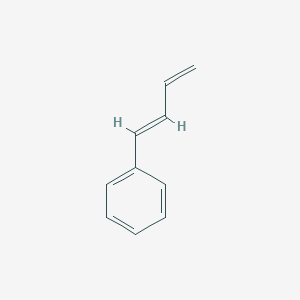
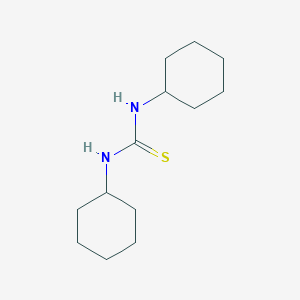
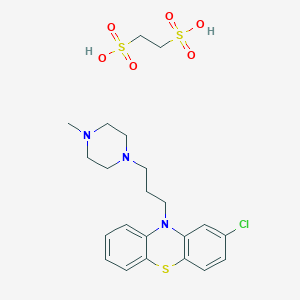
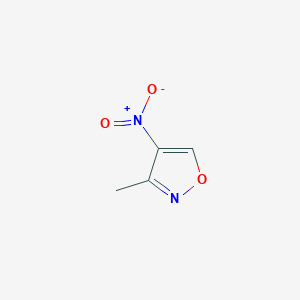
![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

